N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide
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Overview
Description
N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of diethyl, methylsulfanyl, and sulfonamide functional groups attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced by reacting the benzothiazole intermediate with methyl iodide in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with chlorosulfonic acid, followed by neutralization with a suitable amine, such as diethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., dimethylformamide).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors involved in critical biological processes. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
Uniqueness
N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N,N-diethyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)9-6-7-10-11(8-9)18-12(13-10)17-3/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHFIQWICUZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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